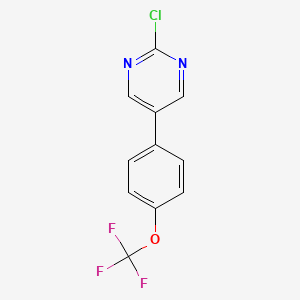

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine

Übersicht

Beschreibung

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of a chloro group at the second position and a trifluoromethoxyphenyl group at the fifth position of the pyrimidine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Used in substitution reactions.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies emphasize green chemistry practices that enhance yield and reduce environmental impact. For instance, one study reported a one-pot three-component condensation method that effectively synthesizes various pyrimidine derivatives, including those with trifluoromethoxy substituents .

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for further pharmacological development:

- Anti-inflammatory Activity : Several studies have highlighted its potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism involves the inhibition of specific bacterial enzymes critical for cell viability .

- Antifungal Effects : Recent research indicates that derivatives of this pyrimidine can effectively inhibit various phytopathogenic fungi. In vitro tests showed that certain derivatives had antifungal activities significantly higher than traditional fungicides like dimethomorph .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of This compound :

- Substituent Effects : The presence of the trifluoromethoxy group at the para position of the phenyl ring enhances biological activity due to its ability to form hydrogen bonds with target proteins. Studies suggest that variations in substituents can lead to significant changes in potency against both COX enzymes and microbial targets .

- Comparative Analysis : A comparative analysis of various pyrimidine derivatives indicates that modifications at specific positions can either enhance or diminish biological activity. For example, replacing certain halogens or introducing electron-withdrawing groups can lead to a loss of activity, underscoring the importance of careful structural design in drug development .

Case Study 1: Anti-inflammatory Activity

A series of pyrimidine derivatives were synthesized and evaluated for their COX-2 inhibitory effects. Among these, compounds closely related to This compound exhibited IC50 values that rivaled those of conventional COX inhibitors like indomethacin and celecoxib, indicating strong anti-inflammatory potential .

Case Study 2: Antifungal Efficacy

In a study assessing antifungal activity against Phytophthora infestans, several synthesized pyrimidines showed inhibition rates significantly higher than those observed with established fungicides. The leading compound demonstrated an inhibition rate exceeding 36%, highlighting its potential as a new antifungal agent .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group.

2-Chloro-4-(trifluoromethyl)phenol: Similar in having a trifluoromethyl group but differs in the core structure

Uniqueness

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a trifluoromethoxy group, which may enhance its lipophilicity and metabolic stability. This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its derivatives have been evaluated for cytotoxicity against various human cancer cell lines.

In Vitro Studies

A significant study reported that several pyrimidine derivatives, including those similar to this compound, were tested for antiproliferative activity against human cancer cell lines such as MCF-7 and DU145. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |

|---|---|---|---|

| This compound | MCF-7 | 8.75 | Better |

| Derivative A | DU145 | 6.50 | Better |

| 5-Fluorouracil | MCF-7 | 17.02 | - |

The mechanism by which this compound exerts its anticancer effects involves the modulation of key cellular pathways:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly affecting the G2/M phase transition, thereby inhibiting cancer cell growth.

- Induction of Apoptosis : It has been shown to increase levels of apoptotic markers such as caspase-9 in treated cells, indicating a potential pathway for inducing programmed cell death .

Study on Anticancer Efficacy

A recent investigation into the efficacy of pyrimidine derivatives, including our compound of interest, demonstrated substantial antiproliferative effects across multiple cancer cell lines. The study utilized the National Cancer Institute's NCI-60 screening program to evaluate the compounds' activities against a wide array of human tumor types .

Structural Activity Relationship (SAR)

Research has indicated that modifications in the substituents on the pyrimidine ring can significantly affect biological activity. For example, the presence of a chlorine atom at specific positions was found to enhance anticancer activity compared to other halogen substitutions .

Eigenschaften

IUPAC Name |

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-1-3-9(4-2-7)18-11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIZTZQAWUPSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.